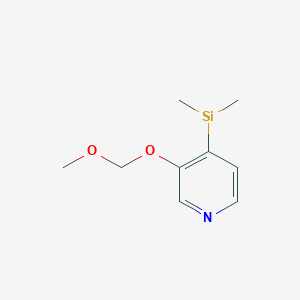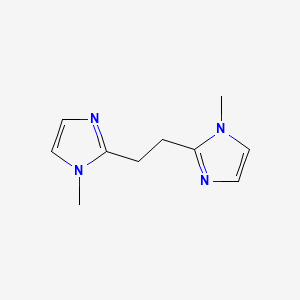
1,2-Bis-(N-methyl-imidazol-2-YL)-ethane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Bis-(N-methyl-imidazol-2-YL)-ethane is a chemical compound that features two N-methyl-imidazole groups connected by an ethane bridge
Preparation Methods
The synthesis of 1,2-Bis-(N-methyl-imidazol-2-YL)-ethane typically involves the reaction of N-methyl-imidazole with a suitable ethane derivative under specific conditions. The reaction conditions often include the use of a base to deprotonate the N-methyl-imidazole, facilitating its nucleophilic attack on the ethane derivative. Industrial production methods may involve optimizing these conditions to achieve higher yields and purity.
Chemical Reactions Analysis
1,2-Bis-(N-methyl-imidazol-2-YL)-ethane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents, resulting in reduced forms of the compound.
Substitution: The imidazole rings can participate in substitution reactions, where substituents on the rings are replaced by other groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,2-Bis-(N-methyl-imidazol-2-YL)-ethane has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with metal ions.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It may be used in catalysis and materials science for developing new catalytic systems and materials with unique properties.
Mechanism of Action
The mechanism by which 1,2-Bis-(N-methyl-imidazol-2-YL)-ethane exerts its effects depends on its application. In coordination chemistry, it acts as a ligand, binding to metal ions through the nitrogen atoms of the imidazole rings. This binding can influence the reactivity and properties of the metal center. In biological systems, it may interact with proteins or enzymes, affecting their activity and function.
Comparison with Similar Compounds
1,2-Bis-(N-methyl-imidazol-2-YL)-ethane can be compared with other similar compounds, such as:
1,2-Bis-(imidazol-2-YL)-ethane: Lacks the N-methyl groups, which can affect its binding properties and reactivity.
1,2-Bis-(N-methyl-imidazol-4-YL)-ethane: The position of the imidazole rings is different, leading to variations in its chemical behavior.
1,2-Bis-(N-ethyl-imidazol-2-YL)-ethane: The presence of ethyl groups instead of methyl groups can influence its steric and electronic properties.
The uniqueness of this compound lies in its specific structure, which provides distinct binding and reactivity characteristics compared to its analogs.
Properties
IUPAC Name |
1-methyl-2-[2-(1-methylimidazol-2-yl)ethyl]imidazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N4/c1-13-7-5-11-9(13)3-4-10-12-6-8-14(10)2/h5-8H,3-4H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTTHRJKDBNPRQW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1CCC2=NC=CN2C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
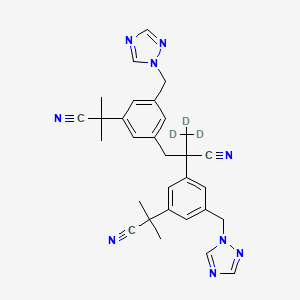
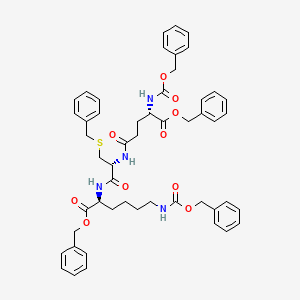
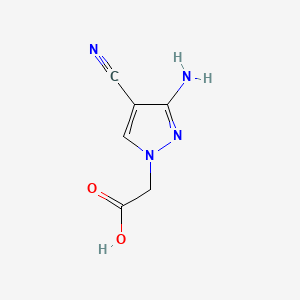

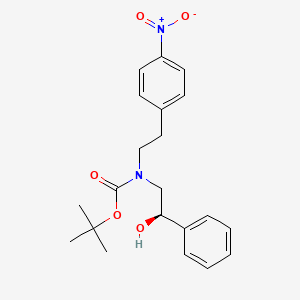



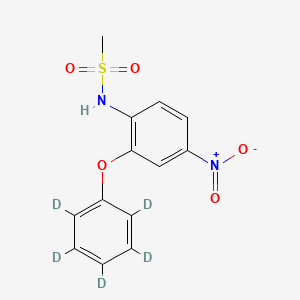
![3,5,6,7,9-pentazatricyclo[6.4.0.02,6]dodeca-1(8),2,4,9,11-pentaene](/img/structure/B588890.png)
![2-Butenenitrile,3-[[(6-chloro-3-pyridinyl)methyl]methylamino]-](/img/structure/B588896.png)
